

# Technical Guide: 13C NMR Chemical Shifts for (S)-(+)-6-Methyl-1-octanol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	(S)-(+)-6-Methyl-1-octanol	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the <sup>13</sup>C Nuclear Magnetic Resonance (NMR) chemical shifts for **(S)-(+)-6-Methyl-1-octanol**. Due to the limited availability of public experimental spectra, this guide utilizes predicted <sup>13</sup>C NMR data, offering a valuable resource for the identification and structural elucidation of this chiral alcohol. The document outlines a standard experimental protocol for acquiring <sup>13</sup>C NMR spectra and includes visualizations to aid in understanding the molecular structure and its corresponding spectral data.

### Introduction

**(S)-(+)-6-Methyl-1-octanol** is a chiral primary alcohol with applications in various fields, including the synthesis of pharmaceuticals and as a fragrance component. The structural characterization of this molecule is crucial for quality control and for understanding its chemical behavior. <sup>13</sup>C NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule resonates at a specific chemical shift, offering a distinct fingerprint for identification and structural analysis.

## Predicted <sup>13</sup>C NMR Chemical Shift Data

The following table summarizes the predicted <sup>13</sup>C NMR chemical shifts for **(S)-(+)-6-Methyl-1-octanol**. These predictions are based on computational algorithms that analyze the local



chemical environment of each carbon atom. The carbon atoms are numbered according to the IUPAC nomenclature, as illustrated in the molecular structure diagram below.

Table 1: Predicted <sup>13</sup>C NMR Chemical Shifts for (S)-(+)-6-Methyl-1-octanol

Carbon Atom	Predicted Chemical Shift (ppm)
C1	62.9
C2	32.8
C3	22.8
C4	39.2
C5	29.3
C6	32.2
C7	11.5
C8	19.2 (from methyl group at C6)
C9 (CH₃ on C6)	19.2

Note: Predicted values can have slight deviations from experimental data. These values should be used as a reference for spectral interpretation.

## **Molecular Structure and Carbon Numbering**

The following diagram illustrates the chemical structure of **(S)-(+)-6-Methyl-1-octanol** with the carbon atoms numbered for clear correlation with the <sup>13</sup>C NMR data.

Structure of (S)-(+)-6-Methyl-1-octanol with carbon numbering.

## Experimental Protocol for <sup>13</sup>C NMR Spectroscopy

This section details a standard protocol for the acquisition of a <sup>13</sup>C NMR spectrum of a small organic molecule like **(S)-(+)-6-Methyl-1-octanol**.

#### 4.1. Sample Preparation



- Sample Quantity: Weigh approximately 10-50 mg of the (S)-(+)-6-Methyl-1-octanol sample.
- Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent.
  Chloroform-d (CDCl<sub>3</sub>) is a common choice for non-polar to moderately polar compounds.
  Other suitable solvents include acetone-d<sub>6</sub>, methanol-d<sub>4</sub>, or dimethyl sulfoxide-d<sub>6</sub>, depending on the sample's solubility.
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.0 ppm.
- NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

#### 4.2. Instrument Parameters

The following are typical acquisition parameters for a <sup>13</sup>C NMR experiment on a 400 MHz or 500 MHz NMR spectrometer:

Parameter	Recommended Value	
Pulse Program	A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).	
Solvent	CDCl₃	
Temperature	298 K (25 °C)	
Spectral Width (SW)	0 - 220 ppm	
Acquisition Time (AQ)	1 - 2 seconds	
Relaxation Delay (D1)	2 - 5 seconds	
Number of Scans (NS)	128 or higher (depending on sample concentration)	
Transmitter Frequency Offset (O1P)	Centered in the spectral window (e.g., 100 ppm)	

#### 4.3. Data Processing

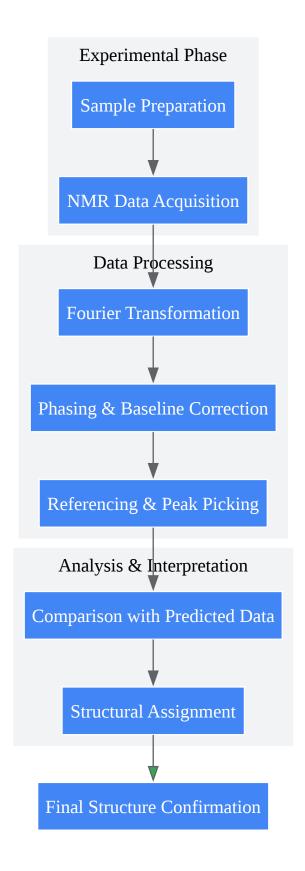


- Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency domain.
- Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.
- Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.
- Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.0 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (e.g., CDCl₃ at 77.16 ppm).
- Peak Picking: Identify and label the chemical shifts of all significant peaks in the spectrum.

# **Logical Workflow for Spectral Analysis**

The following diagram illustrates the logical workflow from sample preparation to the final structural elucidation using <sup>13</sup>C NMR spectroscopy.





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Workflow for <sup>13</sup>C NMR spectral analysis.







This comprehensive guide provides researchers, scientists, and drug development professionals with the necessary information to understand and utilize <sup>13</sup>C NMR spectroscopy for the characterization of **(S)-(+)-6-Methyl-1-octanol**. By combining predicted data with standardized experimental protocols, this document serves as a practical resource for the structural analysis of this important chiral molecule.

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